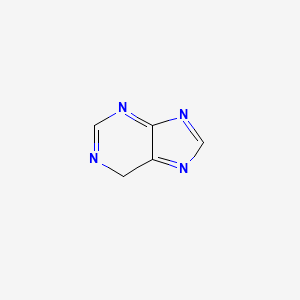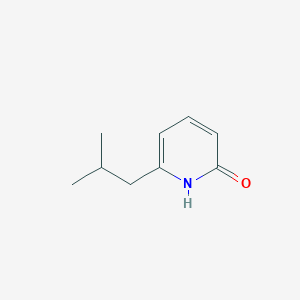
6-Isobutylpyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isobutylpyridin-2-ol is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom The presence of an isobutyl group at the sixth position and a hydroxyl group at the second position makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutylpyridin-2-ol typically involves the alkylation of pyridin-2-ol with isobutyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isobutyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 6-Isobutylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of 6-isobutylpyridin-2-one.
Reduction: Formation of 6-isobutylpyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
科学研究应用
6-Isobutylpyridin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 6-Isobutylpyridin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
- Pyridin-2-ol
- 6-Methylpyridin-2-ol
- 6-Ethylpyridin-2-ol
Comparison: 6-Isobutylpyridin-2-ol is unique due to the presence of the isobutyl group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its reactivity, biological activity, and potential applications. For instance, the increased lipophilicity due to the isobutyl group may enhance its ability to penetrate biological membranes, making it a more effective candidate for certain medicinal applications.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
6-(2-methylpropyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-7(2)6-8-4-3-5-9(11)10-8/h3-5,7H,6H2,1-2H3,(H,10,11) |
InChI 键 |
YNEYWBNBTJFALT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


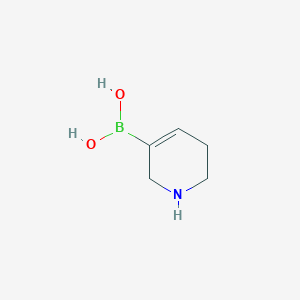
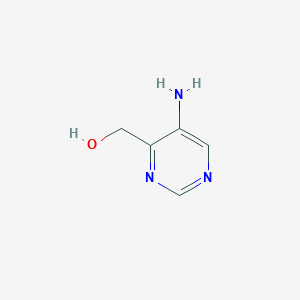



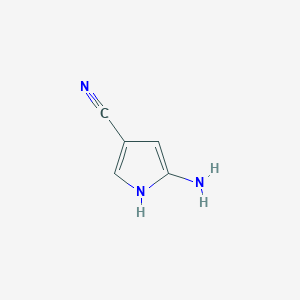

![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)

